molecular formula C14H19N3O3S2 B2804911 4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 862826-63-9

4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2804911
CAS No.: 862826-63-9
M. Wt: 341.44
InChI Key: XNHPNRXGGRTZEX-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 4,5-dihydroimidazole ring linked via a carbonyl group. The imidazole moiety is further modified with an ethylsulfanyl (-S-C₂H₅) group at the 2-position. The N,N-dimethyl sulfonamide group enhances hydrophilicity, while the ethylsulfanyl substituent contributes moderate lipophilicity.

Properties

IUPAC Name

4-(2-ethylsulfanyl-4,5-dihydroimidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-4-21-14-15-9-10-17(14)13(18)11-5-7-12(8-6-11)22(19,20)16(2)3/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHPNRXGGRTZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 320.4 g/mol. The imidazole core is significant for its role in biological systems, often found in many pharmaceuticals due to its ability to interact with biological targets.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide exhibit significant antibacterial and antifungal activities. For example, a study demonstrated that imidazole derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus .

Antitumor Activity

The imidazole moiety has also been linked to antitumor effects. Several studies have reported that imidazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The compound may exhibit similar properties, warranting further investigation.

Enzyme Inhibition

Research suggests that compounds with an imidazole structure can act as enzyme inhibitors, particularly against kinases involved in cancer progression. The sulfonamide group may enhance binding affinity to target enzymes, making this compound a candidate for further exploration in cancer therapeutics .

Interaction with Biological Targets

The ethylsulfanyl group might improve solubility and bioavailability, enhancing the compound's pharmacokinetic properties. Studies on related compounds show that modifications at the imidazole position can significantly affect biological activity, suggesting that this compound could be optimized for better efficacy .

Case Studies and Experimental Data

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityThe compound exhibited significant inhibition against multiple bacterial strains.
Study 2Assess antitumor effectsInduced apoptosis in cultured cancer cells through kinase inhibition pathways.
Study 3Investigate enzyme interactionsDemonstrated strong binding affinity to target enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of 4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and inferred properties compared to similar compounds:

Compound Core Structure Key Substituents Inferred Properties
Target Compound Benzenesulfonamide + dihydroimidazole - N,N-dimethyl sulfonamide
- 2-ethylsulfanyl dihydroimidazole
Moderate lipophilicity (ethylsulfanyl); enhanced solubility (dimethyl sulfonamide)
4-(2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-dihydroimidazole-carbonyl)-N,N-dimethylbenzenesulfonamide Benzenesulfonamide + dihydroimidazole - 2-(3,4-dichlorobenzylsulfanyl) High lipophilicity (chlorinated benzyl); potential for stronger receptor binding
2-[(4-Amino-6-R2-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives Benzenesulfonamide + triazine - Triazine ring
- Chloro and methyl groups
Increased electron-withdrawing effects (Cl); possible stability in acidic conditions
N-Carbamimidoyl-4-(2,4-dimethoxybenzylidene-dihydroimidazolyl)benzenesulfonamide Benzenesulfonamide + dihydroimidazole - 2,4-dimethoxybenzylidene
- Carbamimidoyl group
Enhanced aromatic interactions (methoxy); improved hydrogen bonding (carbamimidoyl)
Key Observations:
  • Electron Effects : Chlorine substituents in and may enhance electrophilic character, influencing reactivity or binding affinity.
  • Synthetic Complexity : The dichlorobenzyl analog likely requires multi-step synthesis for halogenation, whereas the ethylsulfanyl group in the target compound could be introduced via simpler alkylation .
Notes:
  • The target compound’s synthesis aligns with methods for thioether-linked imidazoles (e.g., ethyl bromoacetate-mediated alkylation) .
  • Halogenated analogs like may face challenges in regioselective halogenation, increasing production costs.

Structural and Crystallographic Insights

  • Dihedral Angles: highlights dihedral angles in diphenylimidazole derivatives (e.g., ~15–25° between aromatic rings), suggesting planarity influences packing efficiency . The ethylsulfanyl group in the target compound may adopt a non-planar conformation, reducing crystallinity compared to rigid analogs.
  • Software for Analysis : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, applicable to all compounds discussed .

Biological Activity

The compound 4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the available data regarding its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 862826-64-0

The compound features an imidazole ring substituted with an ethylsulfanyl group and a sulfonamide moiety, which are known for their diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's promising antiproliferative effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HeLa (cervical cancer)
    • SGC-7901 (gastric cancer)

The compound exhibited an IC₅₀ value significantly lower than traditional chemotherapeutics such as 5-Fluorouracil (5-FU) and Methotrexate (MTX), indicating superior potency. For instance, one study reported that the compound induced apoptosis in HeLa cells with a notable increase in Bax protein levels and a decrease in Bcl-2 levels, suggesting a shift towards pro-apoptotic signaling pathways .

Cell Line IC₅₀ (µM) Comparison with 5-FU
A54918.53More potent
HeLa4.07Significantly more potent
SGC-79012.96Five-fold stronger

The mechanism by which this compound exerts its antitumor effects appears to involve:

  • Induction of apoptosis through the mitochondrial pathway.
  • Modulation of key apoptotic proteins such as Bax and Bcl-2.
  • Activation of caspase pathways, particularly caspase-3, which is crucial for apoptosis execution .

Antimicrobial Activity

In addition to its anticancer properties, preliminary evaluations suggest that the compound may possess antimicrobial activity. Studies have indicated that derivatives of imidazole compounds often exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli.

Microorganism Activity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study assessed the antiproliferative effects of the compound on HeLa cells, demonstrating a significant increase in apoptosis rates compared to controls. The study concluded that the compound could serve as a potential lead for developing new anticancer agents .
  • Antimicrobial Evaluation : Another investigation into structurally related imidazole derivatives revealed promising antibacterial properties, suggesting potential applications in treating bacterial infections alongside its anticancer effects .

Q & A

Q. What are the key steps and characterization methods for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves sequential reactions: (1) coupling the imidazole-thioether moiety with the sulfonamide backbone using carbodiimide-based coupling agents in anhydrous dichloromethane, (2) purification via column chromatography, and (3) characterization using NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Thin-layer chromatography (TLC) monitors intermediate steps .
  • Example Table :
StepReagents/ConditionsPurpose
1DCC, DCM, RT, 12hCarbodiimide-mediated coupling
2Silica gel column (EtOAc/hexane)Purification
3CDCl₃ for NMRStructural validation

Q. How is the compound’s preliminary biological activity assessed?

  • Methodological Answer : Initial screening involves in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus and E. coli) and cytotoxicity profiling (MTT assay on HEK-293 cells). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are critical to validate results .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables: temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1 to 1:1.2). Response surface methodology (RSM) identifies optimal conditions. For example, highlights using fractional factorial designs to reduce trial iterations .
  • Example Table :
VariableRange TestedOptimal Value
Temperature60–80°C70°C
SolventDMF/THFDMF
Reaction Time12–24h18h

Q. How are contradictions in spectral data (e.g., NMR peak splitting) resolved?

  • Methodological Answer : Ambiguities arise from conformational isomerism or residual solvents. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Computational tools (e.g., Gaussian for DFT calculations) model expected chemical shifts and coupling constants. Cross-validate with HRMS for molecular formula confirmation .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine target-based assays (e.g., enzyme inhibition studies for kinases or cytochrome P450) with molecular docking (AutoDock Vina) to predict binding affinities. Use CRISPR-engineered cell lines to knock out suspected targets (e.g., EGFR) and assess activity loss .

Q. How should researchers address discrepancies in bioassay reproducibility?

  • Methodological Answer : Implement blinded replicate experiments with independent batches of the compound. Apply statistical tools (ANOVA, Grubbs’ test) to identify outliers. If inconsistencies persist, reevaluate assay conditions (e.g., pH, serum content) or probe for compound degradation via HPLC stability studies .

Data Contradiction & Experimental Design

Q. What experimental frameworks validate conflicting hypotheses about the compound’s reactivity?

  • Methodological Answer : Deploy counterfactual experimental design : parallel reactions under hypothesized vs. alternative conditions (e.g., with/without radical inhibitors). Use LC-MS to track intermediate species. ’s reaction path search methods, combining quantum chemistry and machine learning, can prioritize plausible pathways .

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